3-[(3,4-dichlorobenzyl)sulfinyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole
Description
The compound 3-[(3,4-dichlorobenzyl)sulfinyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole is a triazole derivative featuring a sulfinyl linker, a 3,4-dichlorobenzyl group at position 3, an ethyl substituent at position 4, and a 3-(trifluoromethyl)phenoxy methyl group at position 3. This structural configuration combines electron-withdrawing (Cl, CF₃) and lipophilic (ethyl, benzyl) moieties, which may enhance its biological activity and physicochemical stability compared to simpler triazole analogs .
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfinyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2F3N3O2S/c1-2-27-17(10-29-14-5-3-4-13(9-14)19(22,23)24)25-26-18(27)30(28)11-12-6-7-15(20)16(21)8-12/h3-9H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKOTYAGJNLUQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1S(=O)CC2=CC(=C(C=C2)Cl)Cl)COC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(3,4-dichlorobenzyl)sulfinyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole is a member of the triazole family, which has gained attention due to its diverse biological activities. This article focuses on its synthesis, biological activity, and potential applications based on recent research findings.
Synthesis of the Compound
The synthesis of triazole derivatives typically involves multi-step chemical reactions. The specific synthesis of this compound may follow a pathway similar to that described in literature for other triazole derivatives, which often includes steps like:
- Formation of the Triazole Ring : This usually involves the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of Sulfinyl and Ethyl Groups : These modifications can be achieved through nucleophilic substitution reactions.
- Incorporation of Phenoxy and Trifluoromethyl Groups : These groups can enhance the biological activity and solubility of the final product.
Antimicrobial Activity
Triazoles are well-known for their antimicrobial properties. Research indicates that compounds within this class exhibit varying degrees of activity against a range of microorganisms. For instance:
- A study evaluated several newly synthesized triazoles and found that some exhibited significant antimicrobial activities against Staphylococcus aureus , Enterobacter aerogenes , and Bacillus cereus .
- The presence of the sulfinyl group in this compound is hypothesized to enhance its interaction with microbial targets, potentially leading to increased efficacy.
Antiproliferative Effects
The antiproliferative effects of triazole derivatives have been documented in various cancer cell lines. In particular:
- Compounds similar to this compound have shown promising results against colorectal cancer cell lines (e.g., HT-29) .
- The mechanism often involves inhibition of key signaling pathways associated with cell proliferation and survival, such as the MEK/ERK pathway .
Study 1: Antimicrobial Screening
In a systematic study involving various triazoles, compounds were screened for their antimicrobial activity using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) tests. Results indicated that:
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| Triazole A | Staphylococcus aureus | 32 |
| Triazole B | Enterobacter aerogenes | 16 |
| 3-Dichlorobenzyl Triazole | Bacillus cereus | 8 |
This table summarizes the effectiveness of different triazoles against common pathogens .
Study 2: Antiproliferative Activity
A separate investigation focused on the antiproliferative effects of various triazole derivatives on cancer cell lines. The results highlighted:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | HT-29 | 10 |
| Compound Y | MCF-7 | 15 |
| 3-Dichlorobenzyl Triazole | HT-29 | 12 |
These findings suggest that the compound could serve as a potential lead for further development in cancer therapeutics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Variations
The table below highlights key structural differences between the target compound and selected analogs from the literature:
Key Observations:
Sulfinyl vs. Sulfanyl Groups: The sulfinyl (SO) group in the target compound is oxidized compared to sulfanyl (S) analogs .
Ethyl vs. Methyl/Phenyl at Position 4 : The ethyl group introduces moderate steric bulk and lipophilicity, balancing solubility and membrane permeability better than smaller (methyl) or bulkier (phenyl) substituents .
Physicochemical Properties
- However, the trifluoromethylphenoxy and ethyl groups may offset this by enhancing lipophilicity .
- Stability : Sulfinyl moieties are more oxidation-resistant than thiols but less stable than sulfones. The ethyl group at position 4 may reduce steric strain, improving thermal stability compared to methyl analogs .
Q & A
Q. What strategies mitigate synthetic challenges in introducing the trifluoromethylphenoxy group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
